molecular formula C11H12ClN3O4 B4330979 METHYL 2-{2-[(6-CHLOROPYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}ACETATE

METHYL 2-{2-[(6-CHLOROPYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}ACETATE

Cat. No.: B4330979
M. Wt: 285.68 g/mol
InChI Key: XARKIZFFRVCFIG-UHFFFAOYSA-N
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Description

Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a carbonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-{2-[(6-CHLOROPYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}ACETATE typically involves the reaction of 6-chloropyridine-3-carboxylic acid with glycine derivatives under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(6-CHLOROPYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]methylamine
  • N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
  • N-[(6-chloropyridin-3-yl)methyl]-N-methylacetimidamide

Comparison: Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate is unique due to its specific structure, which includes a glycine moiety and a carbonyl group. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For example, the presence of the glycine moiety may enhance its solubility and bioavailability, making it more suitable for certain applications.

Properties

IUPAC Name

methyl 2-[[2-[(6-chloropyridine-3-carbonyl)amino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c1-19-10(17)6-14-9(16)5-15-11(18)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARKIZFFRVCFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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